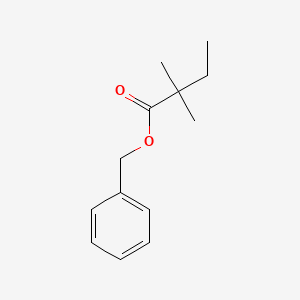

Benzyl 2,2-dimethylbutanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2094-70-4 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

benzyl 2,2-dimethylbutanoate |

InChI |

InChI=1S/C13H18O2/c1-4-13(2,3)12(14)15-10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |

InChI Key |

NOGKPRINILXHMM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 2,2 Dimethylbutanoate

Conventional Esterification Techniques

Conventional methods for synthesizing Benzyl (B1604629) 2,2-dimethylbutanoate primarily rely on well-established esterification reactions. These techniques involve the reaction of a carboxylic acid with an alcohol, often with the aid of a catalyst.

Fischer Esterification Variants and Optimization Strategies

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst. cerritos.edumasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. masterorganicchemistry.comathabascau.ca This is typically accomplished by using an excess of one of the reactants, usually the alcohol, or by removing water as it is formed. masterorganicchemistry.comoperachem.com

In the synthesis of Benzyl 2,2-dimethylbutanoate, 2,2-dimethylbutanoic acid is reacted with benzyl alcohol. Common acid catalysts for this reaction include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed. masterorganicchemistry.com

Optimization strategies for the Fischer esterification of sterically hindered acids like 2,2-dimethylbutanoic acid often involve:

Use of a large excess of benzyl alcohol: This helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

Azeotropic removal of water: Using a Dean-Stark apparatus with a solvent like toluene (B28343) can effectively remove water as it is formed, thus shifting the equilibrium. operachem.com

Choice of catalyst: While strong mineral acids are effective, they can sometimes lead to side reactions, especially with sensitive substrates. sciencemadness.org Lewis acids can also be employed as catalysts.

Table 1: Comparison of Fischer Esterification Conditions

| Parameter | Condition 1 | Condition 2 |

| Catalyst | Sulfuric Acid | p-Toluenesulfonic Acid |

| Reactant Ratio (Acid:Alcohol) | 1:3 | 1:5 |

| Solvent | Toluene | None (excess alcohol as solvent) |

| Water Removal | Dean-Stark Trap | Not specified |

| Reaction Temperature | Reflux | Reflux |

| Typical Yield | Moderate to High | High |

Steglich Esterification and Other Coupling Agent Mediated Syntheses

For substrates that are sensitive to the strongly acidic conditions of Fischer esterification, or for those that are sterically hindered, Steglich esterification offers a milder alternative. organic-chemistry.orgyoutube.com This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org

The reaction proceeds by the activation of the carboxylic acid (2,2-dimethylbutanoic acid) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol (benzyl alcohol). DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate. organic-chemistry.orgyoutube.com A significant advantage of this method is that it can be performed at room temperature and under neutral conditions. nih.govorganic-chemistry.org

Other coupling agents that can be used for the synthesis of this compound include:

EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride): A water-soluble carbodiimide that simplifies the removal of the urea (B33335) byproduct. nih.gov

Mukaiyama's Reagent (2-chloro-1-methylpyridinium iodide): This reagent activates the carboxylic acid for esterification. rsc.org

A newer approach involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent for the benzylation of carboxylic acids under neutral conditions. beilstein-journals.orgnih.gov

Table 2: Comparison of Coupling Agent Mediated Syntheses

| Parameter | Steglich Esterification | EDC-Mediated Synthesis |

| Coupling Agent | DCC or DIC | EDC |

| Catalyst | DMAP | DMAP (often used) |

| Solvent | Dichloromethane, Diethyl Ether | Dichloromethane, DMF |

| Reaction Temperature | 0°C to Room Temperature | Room Temperature |

| Byproduct | Dicyclohexylurea (DCU) or Diisopropylurea (DIU) (precipitates) | Water-soluble urea |

| Advantages | Mild conditions, high yields for sterically hindered substrates | Easy byproduct removal |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and utilize renewable resources.

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods for ester production. Lipases are the most commonly used enzymes for esterification reactions. They can catalyze the reaction between 2,2-dimethylbutanoic acid and benzyl alcohol under mild conditions, often in solvent-free systems or in organic solvents.

The advantages of enzymatic synthesis include:

High selectivity: Enzymes can often distinguish between different functional groups, leading to fewer side products.

Mild reaction conditions: Enzymatic reactions are typically carried out at or near room temperature and atmospheric pressure, reducing energy consumption.

Biodegradability of the catalyst: Enzymes are biodegradable and pose less of an environmental hazard than heavy metal catalysts.

Research in this area focuses on immobilizing lipases on solid supports to enhance their stability and reusability, making the process more economically viable.

Solvent-Free and Atom-Economical Methodologies

Solvent-free synthesis is a key principle of green chemistry, as it eliminates the environmental and health hazards associated with volatile organic solvents. For the synthesis of this compound, a solvent-free approach could involve directly reacting the neat carboxylic acid and alcohol, often with a solid-supported catalyst.

Atom economy is another important concept in green chemistry, which aims to maximize the incorporation of all atoms from the starting materials into the final product. Esterification reactions are inherently atom-economical, with the only byproduct being water. However, methods that avoid the use of stoichiometric activating agents, like the carbodiimides in Steglich esterification, are preferred from an atom economy perspective.

Utilization of Renewable Feedstocks and Sustainable Reagents

A major goal of green chemistry is to shift from a petrochemical-based economy to one that utilizes renewable resources. abiosus.org While benzyl alcohol is often derived from petroleum, it can also be synthesized from renewable sources such as lignin. Similarly, research is ongoing to produce short-chain carboxylic acids like 2,2-dimethylbutanoic acid from biomass through fermentation or other biocatalytic processes.

The use of sustainable reagents also contributes to the greenness of a synthetic route. This includes employing non-toxic and recyclable catalysts. For instance, solid acid catalysts can be used in Fischer esterification and are easily separated from the reaction mixture and can be reused, reducing waste.

Catalytic Strategies in this compound Production

The synthesis of this compound, an ester derived from the sterically hindered 2,2-dimethylbutanoic acid and benzyl alcohol, presents unique challenges due to the bulky nature of the carboxylic acid. This steric hindrance around the carbonyl group makes traditional Fischer-Speier esterification less efficient, necessitating the development of advanced catalytic strategies to achieve high yields under reasonable reaction conditions. These strategies are broadly categorized into heterogeneous, homogeneous, and emerging electro- and photocatalytic methods.

Heterogeneous Catalysis and Nanocatalyst Applications

Heterogeneous catalysts are advantageous for industrial applications due to their ease of separation from the reaction mixture, potential for reuse, and often enhanced stability under reaction conditions. For the synthesis of benzyl esters, various solid acid catalysts have been explored.

Solid Acid Catalysts:

Solid acid catalysts such as zeolites, sulfated metal oxides, and ion-exchange resins can effectively catalyze the esterification of carboxylic acids with alcohols. For instance, sulfated metal-incorporated MCM-48 has been demonstrated to be an efficient and reusable heterogeneous catalyst for the esterification of benzyl alcohol with acetic acid, yielding benzyl acetate (B1210297) with high selectivity. nih.gov While a direct application to the more sterically demanding 2,2-dimethylbutanoic acid is not explicitly documented, such catalysts with strong Brønsted acid sites are potential candidates for promoting this transformation. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity for the subsequent nucleophilic attack by benzyl alcohol. researchgate.net

A study on the esterification of benzyl alcohol with acetic acid using various zeolites (Na-β, Na-Y, and Na-ZSM5) and their ion-exchanged forms also showed good catalytic activity, with selectivity of 100% towards the ester. researchgate.net The efficiency of these catalysts is often correlated with their acidity and porous structure, which allows for the diffusion of reactants to the active sites.

Nanocatalysts:

Nanocatalysts, with their high surface-area-to-volume ratio, can offer superior catalytic activity. While specific applications of nanocatalysts for this compound synthesis are not prevalent in the literature, related research provides valuable insights. For example, palladium nanoparticles supported on N-doped carbon composites have been used to catalyze the direct esterification of alkylarenes with carboxylic acids. researchgate.net Although this method involves C-H activation of the alkylarene, it highlights the potential of nanoparticle-based catalysis in ester formation.

The table below summarizes representative heterogeneous catalytic systems that could be adapted for the synthesis of this compound, based on their proven efficacy in similar esterification reactions.

| Catalyst System | Reactants | Key Findings |

| Sulfated Metal-Incorporated MCM-48 | Benzyl alcohol and Acetic acid | High selectivity (98.9%) to benzyl acetate; reusable for several cycles. nih.gov |

| Zeolites (e.g., Hβ, HY, HZSM5) | Benzyl alcohol and Acetic acid | 100% selectivity to ester; activity depends on zeolite type and acidity. researchgate.net |

| Niobium grafted on Silica (SiO2-Nb) | Carboxylic acids and Benzyl alcohol | Effective for various carboxylic acids, reusable catalyst. nih.gov |

Homogeneous Catalysis with Designed Ligand Systems

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often provides higher activity and selectivity under milder conditions compared to heterogeneous systems. The development of sophisticated ligand systems for metal catalysts has been a key driver in advancing homogeneous catalysis for challenging esterifications.

Metal-Ligand Complexes:

For the synthesis of esters from sterically hindered carboxylic acids, catalysts that can overcome the steric repulsion are essential. While direct literature on this compound is scarce, methods for the synthesis of similar hindered esters, such as benzyl pivalate (B1233124) (benzyl 2,2-dimethylpropanoate), are highly relevant.

Palladium-based catalysts are prominent in C-H activation and coupling reactions. For instance, the direct benzylation of carboxylic acids with toluene has been achieved using a palladium catalyst, offering an atom-economical route to benzyl esters. organic-chemistry.org The use of specific ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) with palladium acetate, has been shown to be effective in the carbonylation of benzyl acetates to form phenylacetate (B1230308) esters. rsc.org

Furthermore, cobalt-catalyzed reactions utilizing alkylzinc pivalates have been developed for the selective dialkylation of alkenes, showcasing the utility of pivalate anions in facilitating challenging transformations. nih.gov This suggests that metal pivalate complexes could be explored as catalysts or intermediates in the synthesis of related esters.

The following table presents examples of homogeneous catalytic systems applicable to the synthesis of benzyl esters, some of which have shown tolerance to steric hindrance.

| Catalyst System | Reactants | Key Features |

| Palladium Acetate / DPPF | Benzyl acetates and CO | Effective for carbonylation to produce phenylacetate esters. rsc.org |

| Palladium Catalyst with Pivalic Acid | Aryl bromides and Benzene (B151609) | Pivalic acid acts as a proton shuttle and enhances catalyst activity. acs.org |

| Ionic Iron(III) Complexes | Benzylic C-H bonds and Carboxylic acids | Tolerates sterically hindered starting materials. organic-chemistry.org |

Emerging Photoredox and Electrocatalytic Pathways

In recent years, photoredox and electrocatalytic methods have emerged as powerful tools in organic synthesis, offering novel reaction pathways under mild conditions. These techniques often utilize radical intermediates, which can overcome the steric limitations of traditional ionic reactions.

Photoredox Catalysis:

Electrocatalysis:

Electrocatalysis provides another avenue for generating reactive intermediates under controlled conditions. By applying an electrical potential, redox reactions can be initiated at an electrode surface. This could potentially be used to activate either the carboxylic acid or the benzyl alcohol to facilitate esterification.

Although still a developing area for this specific transformation, the potential of these emerging technologies to enable challenging reactions like the synthesis of sterically hindered esters is significant and warrants further investigation.

Purification and Isolation Methodologies for Research Purity

Achieving high purity of this compound is crucial for its characterization and use in research applications. The purification strategy will depend on the scale of the synthesis and the nature of the impurities present, which are often unreacted starting materials (2,2-dimethylbutanoic acid and benzyl alcohol) and catalyst residues.

Chromatographic Techniques:

Silica gel column chromatography is a standard and effective method for the purification of esters on a laboratory scale. sielc.com A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically employed. The less polar this compound is expected to elute before the more polar starting materials, benzyl alcohol and 2,2-dimethylbutanoic acid. The progress of the separation can be monitored by thin-layer chromatography (TLC). For analytical purposes, High-Performance Liquid Chromatography (HPLC) can be used, often with a reverse-phase column and a mobile phase of acetonitrile (B52724) and water, sometimes with a small amount of acid like phosphoric or formic acid. sielc.com

Distillation:

For larger scale purification, distillation under reduced pressure (vacuum distillation) is a viable option, provided the compound has sufficient thermal stability. This method is effective for separating the desired ester from non-volatile impurities such as catalyst residues and high-boiling byproducts. The boiling point of this compound will be significantly higher than that of the starting materials, allowing for their removal as initial fractions.

Extraction and Washing:

A preliminary purification step often involves an aqueous workup. The reaction mixture is typically dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted 2,2-dimethylbutanoic acid, followed by a brine wash to remove water-soluble impurities. The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate before concentration. orgsyn.org

The choice of purification method or a combination thereof will be dictated by the required purity level. For obtaining research-grade material, a combination of extraction, column chromatography, and subsequent distillation is often employed.

Chemical Reactivity and Mechanistic Investigations of Benzyl 2,2 Dimethylbutanoate

Hydrolytic Stability and Kinetics

The hydrolysis of benzyl (B1604629) 2,2-dimethylbutanoate, the cleavage of the ester bond by water, can be catalyzed by either acids or bases. The steric hindrance provided by the 2,2-dimethylbutanoyl group significantly influences the kinetics of these reactions.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters typically proceeds through a multi-step mechanism. In the case of benzyl 2,2-dimethylbutanoate, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of benzyl alcohol yield the protonated 2,2-dimethylbutanoic acid, which then deprotonates to give the final carboxylic acid product.

Base-Catalyzed Saponification and Kinetic Studies

Base-catalyzed hydrolysis, or saponification, of this compound involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.comyoutube.com This is the rate-determining step and leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of the benzyloxy group as a leaving group, forming 2,2-dimethylbutanoic acid, which is then deprotonated by the basic conditions to yield the carboxylate salt. masterorganicchemistry.com

Similar to acid-catalyzed hydrolysis, the steric hindrance of the 2,2-dimethylbutanoyl group plays a crucial role in the kinetics of saponification. The bulky nature of this group impedes the approach of the hydroxide nucleophile, leading to a slower reaction rate compared to esters with less bulky acyl groups. Studies on the alkaline hydrolysis of various esters have shown that both steric and electronic effects of substituents influence the reaction rates. chemrxiv.org For instance, the presence of electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon and accelerate hydrolysis, while bulky groups generally decrease the rate due to steric hindrance. chemrxiv.org

| Factor | Effect on Base-Catalyzed Hydrolysis of this compound | Reason |

| Steric Hindrance | Decreases reaction rate | The bulky 2,2-dimethylbutanoyl group hinders the approach of the hydroxide nucleophile. |

| Electronic Effect | The benzyl group is moderately electron-withdrawing, which can slightly increase the electrophilicity of the carbonyl carbon. | The phenyl group can pull electron density from the carbonyl group, making it more susceptible to nucleophilic attack. chemrxiv.org |

Transesterification Reactions and Equilibrium Studies

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this would involve reacting it with an alcohol in the presence of an acid or base catalyst to form a new ester and benzyl alcohol. masterorganicchemistry.comyoutube.com

The equilibrium of the transesterification reaction is governed by the relative stabilities of the reactants and products, as well as their concentrations. To drive the reaction towards the desired product, an excess of the reactant alcohol is typically used. youtube.com

The steric hindrance of the 2,2-dimethylbutanoyl group will also affect the rate of transesterification. The bulky group will slow down the rate of both the forward and reverse reactions by impeding the approach of the nucleophilic alcohol. High temperatures may be required to overcome the activation energy barrier, as seen in the transesterification of sterically hindered phenols. wikipedia.org

Nucleophilic Acyl Substitution Reactions Beyond Hydrolysis

Beyond hydrolysis, this compound can undergo other nucleophilic acyl substitution reactions. A key example is aminolysis, the reaction with ammonia (B1221849) or a primary or secondary amine to form an amide. youtube.com The mechanism is analogous to hydrolysis, involving the nucleophilic attack of the amine on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of benzyl alcohol.

The rate of aminolysis is also expected to be significantly reduced by the steric bulk of the 2,2-dimethylbutanoyl group. This steric hindrance makes the carbonyl carbon less accessible to the amine nucleophile.

Reduction Reactions and Pathway Analysis

The ester functionality of this compound can be reduced to alcohols. The choice of reducing agent determines the products.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to two alcohols: benzyl alcohol and 2,2-dimethyl-1-propanol. harvard.edumasterorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by elimination of the benzyloxy group and further reduction of the intermediate aldehyde.

Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. However, in the presence of certain additives or in specific solvent systems, their reactivity can be enhanced to achieve ester reduction. oup.comcommonorganicchemistry.com The reduction of sterically hindered esters with NaBH₄ can be particularly challenging and may require forcing conditions. oup.com The selectivity of the reduction can also be influenced by the steric environment of the ester. nih.govyoutube.com

| Reducing Agent | Expected Products from this compound | General Reactivity and Selectivity |

| Lithium Aluminum Hydride (LiAlH₄) | Benzyl alcohol and 2,2-dimethyl-1-propanol | Powerful, non-selective reducing agent for esters. harvard.edumasterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Typically no reaction, or slow reduction under specific conditions. | Mild reducing agent, generally unreactive towards esters. oup.comcommonorganicchemistry.com |

| Diisobutylaluminum Hydride (DIBAL-H) | Can potentially yield 2,2-dimethylbutanal (B1614802) and benzyl alcohol under controlled conditions. | Can selectively reduce esters to aldehydes at low temperatures. commonorganicchemistry.com |

Thermal Degradation and Stability Profiling for Research Purposes

The thermal stability of this compound is an important consideration for its handling and application in research settings that may involve elevated temperatures. The thermal decomposition of benzyl esters can proceed through various pathways. researcher.life One common mechanism for esters is a cis-elimination reaction, which for this compound would lead to the formation of 2,2-dimethylbutanoic acid and toluene (B28343).

Another potential decomposition pathway involves the homolytic cleavage of the benzyl-oxygen bond, which would generate a benzyl radical and a 2,2-dimethylbutanoyloxy radical. The benzyl radical is relatively stable due to resonance and can undergo further reactions. nih.gov The 2,2-dimethylbutanoyloxy radical can decarboxylate to form a tert-butyl radical and carbon dioxide.

Photochemical Reactivity and Transformation Pathways of this compound

The photochemical behavior of esters is a complex field, with reaction pathways and product distributions heavily dependent on the molecular structure and the irradiation conditions. While specific experimental studies on the photochemical reactivity of this compound are not extensively documented in publicly available literature, its transformation pathways can be inferred by examining the known photoreactions of related benzyl esters and sterically hindered carboxylates. The primary photochemical processes anticipated for this compound involve cleavage of the ester linkage at different positions, potentially leading to a variety of radical and ionic intermediates, which subsequently react to form stable photoproducts.

Upon absorption of ultraviolet (UV) light, the this compound molecule is promoted to an electronically excited state. From this excited state, several deactivation pathways are possible, including photochemical reactions that involve the cleavage of covalent bonds. The most probable transformation pathways are initiated by the cleavage of the bonds adjacent to the carbonyl group, analogous to Norrish Type I reactions in ketones, or the cleavage of the benzylic carbon-oxygen bond. chem-station.comwikipedia.org

One potential pathway is the homolytic cleavage of the acyl-oxygen bond (C-O bond between the carbonyl carbon and the benzylic oxygen). This would generate a 2,2-dimethylbutanoyl radical and a benzyloxy radical. The 2,2-dimethylbutanoyl radical can subsequently lose carbon dioxide to form a neopentyl radical. The benzyloxy radical can undergo further reactions, such as hydrogen abstraction to form benzyl alcohol or rearrangement.

Alternatively, cleavage of the carbon-carbon bond between the carbonyl group and the tert-butyl group (α-cleavage) could occur, yielding a benzyl radical and a 2,2-dimethylbutanoyl radical. However, given the stability of the benzyl radical, the cleavage of the benzyl C-O bond is a more commonly observed photochemical process for benzyl esters. acs.org This cleavage can proceed via a homolytic or heterolytic mechanism. Homolytic cleavage would produce a benzyl radical and a 2,2-dimethylbutanoate radical. The benzyl radicals could then dimerize to form bibenzyl, or react with other available radicals or solvent molecules.

Another significant pathway for benzyl esters involves photodecarboxylation. acs.org This process, initiated by light, results in the loss of carbon dioxide and the formation of new C-C bonds. For this compound, this would likely proceed through the formation of a radical pair in a solvent cage.

The presence of the bulky 2,2-dimethylbutanoyl (pivaloyl-like) group can influence the reactivity. Studies on the photolysis of pivalate (B1233124) esters have shown that they can release the corresponding carboxylic acid, suggesting a heterolytic cleavage pathway. acs.org In the case of this compound, this would lead to the formation of a benzyl cation and a 2,2-dimethylbutanoate anion. The benzyl cation could then be trapped by nucleophiles present in the reaction medium.

The specific transformation pathways and the distribution of photoproducts will be highly dependent on factors such as the wavelength of irradiation, the solvent, and the presence of photosensitizers or quenchers. nih.gov For instance, in the presence of oxygen, photooxidation products could also be formed.

The potential photochemical transformation pathways of this compound are summarized below:

Table 1: Postulated Photochemical Transformation Pathways of this compound and Potential Products

| Pathway | Initial Cleavage Step | Key Intermediates | Potential Final Products |

| Pathway A: Acyl-Oxygen Bond Cleavage | Homolytic cleavage of the C-O bond between the carbonyl and benzylic oxygen. | 2,2-Dimethylbutanoyl radical, Benzyloxy radical | 2,2-Dimethylbutanoic acid, Benzyl alcohol, Benzaldehyde (B42025) |

| Pathway B: Benzyl-Oxygen Bond Cleavage | Homolytic cleavage of the O-CH₂ bond of the benzyl group. | Benzyl radical, 2,2-Dimethylbutanoate radical | Toluene, Bibenzyl, 2,2-Dimethylbutanoic acid |

| Pathway C: Photodecarboxylation | Cleavage of C-C and C-O bonds with loss of CO₂. | Benzyl radical, Neopentyl radical | 1,1-Dimethylpropylbenzene, Bibenzyl |

| Pathway D: Heterolytic Cleavage | Heterolytic cleavage of the benzyl C-O bond. | Benzyl cation, 2,2-Dimethylbutanoate anion | Benzyl alcohol (in protic solvents), 2,2-Dimethylbutanoic acid |

It is important to note that these pathways are based on established photochemical principles of similar ester compounds. researchgate.netresearchgate.net Detailed mechanistic investigations, including product analysis under various photochemical conditions and time-resolved spectroscopic studies, would be necessary to definitively elucidate the photochemical reactivity and transformation pathways of this compound.

Advanced Spectroscopic and Computational Characterization of Benzyl 2,2 Dimethylbutanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like Benzyl (B1604629) 2,2-dimethylbutanoate.

1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) for Structural Elucidation

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of the protons and carbons within the molecule. docbrown.info In Benzyl 2,2-dimethylbutanoate, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, and the protons of the 2,2-dimethylbutanoate moiety. Similarly, the ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical shifts. hmdb.canp-mrd.orgnp-mrd.org

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable. st-andrews.ac.uknih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the benzene (B151609) ring and potentially between the methylene protons and the aromatic ring protons, depending on the coupling constants.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the signal for the benzylic methylene protons in the ¹H spectrum would correlate with the corresponding methylene carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is crucial for piecing together the molecular fragments. For example, it would show a correlation between the benzylic methylene protons and the carbonyl carbon of the ester group, confirming the connectivity between the benzyl and 2,2-dimethylbutanoate parts of the molecule. Correlations between the aromatic protons and the benzylic carbon would also be observed. researchgate.net

A representative, though not specific to this compound, set of expected NMR data is presented below for illustrative purposes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl CH₂ | ~5.1 | ~66 |

| Aromatic CH | ~7.3 | ~128 |

| Carbonyl C=O | - | ~177 |

| Quaternary C | - | ~42 |

| Ethyl CH₂ | ~1.6 | ~30 |

| Ethyl CH₃ | ~0.9 | ~9 |

| Methyl C(CH₃)₂ | ~1.2 | ~25 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Solid-State NMR Applications in Complex Matrices

While solution-state NMR is common, solid-state NMR (ssNMR) can be employed to study this compound in complex matrices, such as when incorporated into polymers or other materials. nih.gov Solid-state ¹³C NMR can provide information about the physical form of the compound (crystalline or amorphous) within the matrix and can detect interactions between the ester and the surrounding material. nih.gov This is particularly relevant in formulations where the compound's distribution and physical state can influence the properties of the final product. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

Fragmentation Pathway Analysis and Tandem Mass Spectrometry (MS/MS)

In mass spectrometry, this compound would first be ionized to form a molecular ion [M]⁺•. The high-resolution mass of this ion allows for the determination of its elemental formula. The fragmentation of the molecular ion provides valuable structural information.

A plausible fragmentation pathway for this compound would involve the cleavage of the ester bond. The most prominent fragmentation would likely be the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a very stable carbocation. This results from the cleavage of the bond between the benzylic carbon and the ester oxygen, followed by rearrangement. Another significant fragment would be the benzyl cation (C₇H₇⁺) at m/z 91.

Other potential fragmentations include the loss of the entire benzyl group to give the 2,2-dimethylbutanoyl cation, and subsequent fragmentations of the alkyl chain. docbrown.info Tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion and then induce further fragmentation, providing more detailed structural information and confirming the proposed fragmentation pathways. researchgate.net

Table 2: Predicted Key Fragment Ions of this compound in Mass Spectrometry

| m/z | Ion Structure | Description |

| 192 | [C₁₂H₁₆O₂]⁺• | Molecular Ion |

| 108 | [C₇H₈O]⁺• | Benzyl alcohol radical cation |

| 91 | [C₇H₇]⁺ | Tropylium ion / Benzyl cation |

| 85 | [C₅H₉O]⁺ | 2,2-dimethylpropanoyl cation |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment in Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating and identifying volatile compounds. In a research setting, GC-MS is an excellent method for assessing the purity of this compound. The gas chromatogram will show a peak for the compound, and its retention time is a characteristic property. nih.gov The mass spectrometer coupled to the GC provides a mass spectrum for the peak, confirming its identity. Any impurities present in the sample would appear as separate peaks in the chromatogram, allowing for their identification and quantification. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1735-1750 cm⁻¹. researchgate.net Other characteristic bands would include C-O stretching vibrations, C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, and benzene ring vibrations. theaic.org

Raman spectroscopy would also show these vibrational modes, but with different relative intensities. For instance, the symmetric stretching of the benzene ring is often a strong band in the Raman spectrum. nih.gov A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide a complete assignment of the observed vibrational modes. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1735 - 1750 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-O Stretch | 1000 - 1300 |

| Benzene Ring C=C Bending | 1450 - 1600 |

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling serve as powerful tools for investigating the properties of molecules at an atomic level. These methods provide insights that can be difficult or impossible to obtain through experimental means alone. For this compound, computational approaches can elucidate its electronic structure, conformational flexibility, and potential reactivity, offering a detailed understanding of its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgresearchgate.net It is a widely used approach for calculating molecular properties because it often provides a good balance between accuracy and computational cost. arxiv.org DFT calculations can determine the optimized molecular geometry, electronic energies, and the distribution of electron density within this compound.

A key application of DFT is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap suggests the molecule is more polarizable and more reactive. nih.gov For a related benzyl ester, the HOMO and LUMO were found to be distributed over the entire molecular system, with a calculated energy gap of 4.0319 eV. nih.gov A similar analysis for this compound would pinpoint the regions of the molecule most involved in electronic transitions.

DFT is also employed to predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. researchgate.netbanglajol.info By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. Comparing these calculated frequencies with experimental data can help in the assignment of spectral bands to specific molecular motions, such as the characteristic C=O stretch of the ester group or the aromatic ring vibrations of the benzyl moiety. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound Note: This table presents hypothetical data that would be expected from DFT calculations at a common level of theory (e.g., B3LYP/6-31G(d,p)). Actual values would require specific computation.

| Property | Hypothetical Value | Description |

| HOMO Energy | -6.95 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -0.85 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 6.10 eV | An indicator of chemical reactivity and stability. nih.gov |

| Dipole Moment | 1.90 Debye | A measure of the overall polarity of the molecule. |

| Key Vibrational Freq. | ~1735 cm⁻¹ | Corresponds to the C=O (ester) stretching vibration. researchgate.net |

| Key Vibrational Freq. | ~1605, 1495 cm⁻¹ | Correspond to aromatic C=C stretching vibrations from the benzyl group. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT provides information on a static, optimized structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their conformational landscape. nih.govplos.org The conformational landscape is a map of all possible spatial arrangements (conformations) of a molecule and their corresponding potential energies. researchgate.net

For this compound, key areas of flexibility include rotation around the C-O single bonds of the ester linkage and the bond connecting the benzyl group to the oxygen atom. MD simulations can explore these rotational degrees of freedom, revealing the most stable (low-energy) conformations and the energy barriers between them. nih.govchemrxiv.org By simulating the molecule's behavior in a solvent, such as water or an organic solvent, one can understand how intermolecular interactions influence its preferred shapes. This analysis is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, where shape is a determining factor for binding. nih.gov The results of extensive MD simulations can be used to construct Markov state models, which identify kinetically distinct metastable states and the pathways for transitioning between them. nih.gov

Table 2: Illustrative Conformational Analysis of Key Dihedral Angles in this compound Note: This table illustrates the type of data obtained from an MD simulation or a potential energy surface scan for the key rotational bonds. Energies are relative.

| Dihedral Angle | Description | Angle Range (Degrees) | Relative Energy |

| τ₁ (C-O-CH₂-C) | Rotation of the benzyl group | 0 (eclipsed), ±180 (anti) | Anti-conformation is typically lower energy. |

| τ₂ (O=C-O-CH₂) | Rotation around the ester C-O bond | 0 (syn-periplanar), ±180 (anti-periplanar) | The syn-periplanar (Z) conformation is strongly preferred for esters. |

Quantum Chemical Calculations of Reaction Transition States and Energetics

Quantum chemical methods, particularly DFT, can be used to model chemical reactions involving this compound. A common reaction for esters is hydrolysis, where the molecule reacts with water to form a carboxylic acid (2,2-dimethylbutanoic acid) and an alcohol (benzyl alcohol). By modeling this reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate.

Table 3: Illustrative Energetics for the Hydrolysis of this compound Note: This table provides a hypothetical reaction profile based on quantum chemical calculations. Values are for illustrative purposes.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0.0 |

| Transition State | Tetrahedral intermediate formation | +25.0 |

| Products | 2,2-Dimethylbutanoic acid + Benzyl alcohol | -5.0 |

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Relationships

Chemoinformatics involves the use of computational methods to analyze large sets of chemical data, identifying relationships between chemical structure and physical, chemical, or biological properties. A key tool in chemoinformatics is Quantitative Structure-Property Relationship (QSPR) modeling. QSPR aims to build a mathematical model that correlates variations in the molecular structure of a group of compounds with a specific property.

For this compound, a QSPR study would begin by calculating a wide range of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties (many of which can be derived from DFT calculations). By collecting experimental data for a specific property (e.g., boiling point, solubility, chromatographic retention time) for a series of related esters, a statistical model can be trained. This model could then be used to predict the properties of this compound and other similar compounds without the need for experimental measurement, accelerating the design and screening of new molecules.

Table 4: Examples of Molecular Descriptors for a QSPR Study of this compound Note: This table lists common descriptors used in QSPR modeling that would be calculated to build a predictive model.

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Mass of the molecule. |

| Atom Count | Number of atoms of each element. | |

| Topological | Wiener Index | Branching and compactness of the molecular graph. |

| Geometric | Molecular Surface Area | The solvent-accessible surface area. |

| Quantum-Chemical | HOMO/LUMO Energies | Electronic reactivity and polarizability. nih.gov |

| Dipole Moment | Overall polarity of the molecule. |

Advanced Research Applications and Methodological Contributions of Benzyl 2,2 Dimethylbutanoate

Application as a Reference Standard and Calibrant in Analytical Chemistry Research

In the field of analytical chemistry, particularly in the analysis of complex mixtures like essential oils, the unambiguous identification of components is paramount. Isomeric compounds often present a significant challenge, as they can exhibit very similar mass spectra, leading to potential misidentification. Benzyl (B1604629) 2,2-dimethylbutanoate serves as a crucial reference standard in such scenarios.

Researchers have synthesized libraries of isomeric esters, including Benzyl 2,2-dimethylbutanoate, to facilitate the accurate identification of natural products. wikipedia.org For instance, in gas chromatography-mass spectrometry (GC-MS) analysis, while isomers may have nearly identical fragmentation patterns, they often have distinct retention indices (RI). By synthesizing this compound and performing co-injection with a sample matrix, analysts can confirm the presence or absence of this specific isomer by observing peak enhancement at a known retention time.

A study focused on identifying constituents of essential oils highlighted the unreliability of mass spectral data alone for distinguishing between esters of regioisomeric hexanoic acids. organic-chemistry.org The synthesis of this compound and its isomers was essential for creating a reliable analytical procedure. This "synthetic approach" eliminates the ambiguity that often plagues the identification of isomeric compounds in complex natural extracts. wikipedia.org

Below is a table detailing the analytical parameters for this compound used in such a research context.

| Parameter | Value | Conditions |

| Retention Index (RI) | Varies based on column | Example: DB-5MS column |

| Injector Temperature | 250 °C | --- |

| Interface Temperature | 300 °C | --- |

| Carrier Gas | Helium | Flow rate: 1.0 mL/min |

| Injection Mode | Pulsed Split | Split ratio 40:1 |

| Ionization Voltage | 70 eV | Electron Ionization (EI) |

| Mass Range | 35-650 amu | --- |

| Data derived from a study on the synthesis of ester libraries for natural product identification. wikipedia.org |

Role in Mechanistic Studies of Ester Hydrolysis and Transesterification

The structure of this compound makes it an intriguing substrate for mechanistic studies of ester reactions, such as hydrolysis and transesterification. The core of its utility lies in the significant steric hindrance provided by the 2,2-dimethylbutanoyl group. This group features a quaternary carbon atom directly adjacent to the carbonyl center, which shields the electrophilic carbon from nucleophilic attack.

This steric impediment is analogous to that of the well-studied pivaloyl (Piv) group (2,2-dimethylpropanoyl). organic-chemistry.orgwikipedia.org Esters bearing such sterically demanding groups are known to be substantially more resistant to hydrolysis and transesterification compared to less hindered esters like acetates or benzoates. wikipedia.org

In research, this compound can be used to:

Probe Steric Effects: By comparing the reaction rates of its hydrolysis or transesterification with those of less hindered benzyl esters (e.g., benzyl acetate (B1210297), benzyl propanoate), researchers can quantify the impact of steric bulk on reaction kinetics.

Investigate Reaction Mechanisms: The slow reaction rates allow for more precise monitoring of reaction progress and the potential trapping of intermediates, providing deeper insight into the reaction pathway.

Model Challenging Substrates: It serves as a model for sterically congested ester linkages found in more complex molecules, helping to develop more potent catalysts or harsher reaction conditions required for their transformation.

While specific kinetic studies on this compound are not widely published, its structural similarity to pivalate (B1233124) esters, which are known for their stability, strongly suggests its value as a tool for exploring the boundaries of ester reactivity. wikipedia.orgorganic-chemistry.org

Contribution to Structure-Odor/Flavor Relationship Research (Focus on chemical features and theoretical prediction)

The study of how a molecule's chemical structure relates to its perceived odor or flavor is a complex field that relies on the synthesis of precise molecular probes. This compound and its isomers are valuable compounds in this area of research. The human olfactory system can often distinguish between subtle structural differences, and understanding the chemical features responsible for these distinctions is a primary goal.

The key contributions of this compound to structure-odor relationship (SOR) research include:

Isomeric Differentiation: As the senses can differentiate between isomers, the synthesis of a full library of related esters (e.g., isomers of hexanoic acid benzyl ester) is critical. This compound, with its unique branching pattern, provides a specific data point for how the positioning of methyl groups near the ester functional group influences odor perception compared to, for example, benzyl 3,3-dimethylbutanoate (B8739618) or benzyl 2-ethylbutanoate. wikipedia.org

Probing Steric and Electronic Effects: The bulky, non-polar 2,2-dimethylbutanoyl group can be used to test hypotheses about the size and shape of olfactory receptor binding pockets. Theoretical models that predict odor based on molecular descriptors can be refined using the sensory data from such a sterically demanding molecule.

Analytical Confirmation: As noted previously, its role as a reference standard is foundational to SOR studies. wikipedia.orgorganic-chemistry.org Before any sensory analysis can be conducted, researchers must be certain of the identity and purity of the compound being tested, a task for which synthetic standards are indispensable.

Utilization as a Model Compound for Green Synthesis Protocol Development

Green chemistry aims to develop chemical processes that are more environmentally benign, reducing waste and energy consumption. This compound serves as an excellent model compound for the development of green synthesis protocols for esters, particularly because its traditional synthesis can be inefficient.

The synthesis of esters from sterically hindered acids like 2,2-dimethylbutanoic acid often requires harsh conditions or coupling agents that generate significant waste (e.g., dicyclohexylcarbodiimide, DCC). organic-chemistry.org This makes this compound a challenging target for greener methods and therefore a good benchmark for success.

Areas of green synthesis research where this compound could be a model include:

Biocatalysis: Developing enzyme-catalyzed routes, for example using lipases, to form the ester bond under mild, aqueous conditions. This avoids the need for organic solvents and harsh reagents.

Heterogeneous Catalysis: Designing solid acid or base catalysts that can facilitate the esterification and be easily recovered and reused, minimizing waste.

Alternative Energy Sources: Investigating the use of microwave or ultrasonic irradiation to accelerate the reaction, potentially reducing reaction times and energy input compared to conventional heating.

By successfully synthesizing a sterically hindered ester like this compound using a green protocol, researchers can demonstrate the robustness and applicability of the new method to a wider range of challenging chemical transformations.

Investigation in Biocatalytic Process Optimization

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Lipases are a class of enzymes that are particularly useful for the synthesis of esters via esterification or transesterification. jmbfs.org The optimization of these processes often involves using challenging substrates to push the boundaries of enzyme activity and stability.

This compound is an ideal candidate for such investigations. The significant steric bulk around its carbonyl group presents a major challenge for the active site of most lipases, which may have evolved to accept less-branched fatty acids. semanticscholar.org

Research in this area would involve:

Enzyme Screening: Testing a wide variety of lipases from different microbial sources (e.g., Candida antarctica, Burkholderia cepacia) to identify enzymes capable of accepting the bulky 2,2-dimethylbutanoyl group. jmbfs.orgsemanticscholar.org

Reaction Engineering: Optimizing parameters such as solvent (or using solvent-free systems), water activity, temperature, and substrate ratios to maximize the yield of this sterically hindered product.

Immobilization Studies: Immobilizing the most effective lipase (B570770) onto a solid support. nih.govresearchgate.net Immobilization can enhance enzyme stability, particularly at higher temperatures or in organic solvents, and allows for easy recovery and reuse of the biocatalyst, which is crucial for process economy. nih.govresearchgate.net The synthesis of benzyl acetate using immobilized lipase serves as a model for these types of studies. nih.gov

Successfully developing a biocatalytic route to this compound would be a significant achievement, demonstrating the power of the optimized system to handle highly demanding substrates.

Use in Protecting Group Chemistry Research

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This temporary block is called a protecting group. The unique structure of this compound places it at the intersection of two important protecting group strategies.

The 2,2-Dimethylbutanoyl Group as a Bulky Acyl Protector for Alcohols: The acyl portion of the molecule is structurally analogous to the pivaloyl (Piv) group, which is a well-established protecting group for alcohols. wikipedia.orgwikipedia.orglibretexts.org The defining feature of the pivaloyl group, and by extension the 2,2-dimethylbutanoyl group, is its extreme steric bulk. This bulk makes the resulting ester highly resistant to cleavage by many nucleophiles and bases, offering robust protection under a variety of reaction conditions. Research in this area would focus on comparing the stability of the 2,2-dimethylbutanoyl group to other acyl protectors like acetyl (Ac) and benzoyl (Bz). wikipedia.org A modified version, the 4-acetoxy-2,2-dimethylbutanoyl group, has been used in carbohydrate chemistry to direct the stereochemical outcome of glycosylation reactions, demonstrating the utility of this sterically hindered framework in advanced synthesis. nih.gov

The Benzyl Group as a Protector for Carboxylic Acids: The alcohol portion of the ester is benzyl alcohol. Benzyl esters are commonly used to protect carboxylic acids. libretexts.org A key advantage of the benzyl protecting group is that it can be removed under very mild, neutral conditions through catalytic hydrogenolysis (reaction with H₂ gas and a palladium catalyst), a process that typically does not affect other functional groups, including other esters like the 2,2-dimethylbutanoyl group. libretexts.org

Environmental and Sustainability Aspects of Benzyl 2,2 Dimethylbutanoate in Research Contexts

Biodegradation Studies and Environmental Fate Modeling

Biodegradation Studies

Research into the biodegradation of benzyl (B1604629) esters of branched-chain carboxylic acids provides insight into the likely environmental behavior of Benzyl 2,2-dimethylbutanoate. The primary mechanism for the breakdown of such esters is the enzymatic hydrolysis of the ester bond, yielding the parent alcohol (benzyl alcohol) and carboxylic acid (2,2-dimethylbutanoic acid).

A study on the biodegradation of various trialkylacetic acid benzyl esters by water bacteria found that these compounds are susceptible to microbial degradation. nih.gov The rate of degradation, however, is influenced by the structure of the alkyl chain. Similarly, studies on the biodegradation of benzyl benzoate (B1203000) by Pseudomonas desmolyticum show a clear pathway where the ester is broken down into benzyl alcohol and benzoic acid, which are then further metabolized. researchgate.net This process was influenced by environmental factors such as pH, temperature, and the presence of other carbon and nitrogen sources, with optimal degradation occurring at a neutral pH of 7.0 and a temperature of 30°C. researchgate.net It is anticipated that this compound would follow a similar degradation pathway, being cleaved into benzyl alcohol and 2,2-dimethylbutanoic acid by environmental microorganisms.

Table 1: Biodegradation of Benzyl Esters by Microorganisms

Environmental Fate Modeling

Environmental fate models are computational tools used to predict how a chemical moves and transforms in the environment. researchgate.net These models are essential for understanding the potential long-term impacts of a substance and for conducting environmental risk assessments. researchgate.net A comprehensive model for this compound would simulate its behavior by considering several key processes:

Persistence: The model would estimate the compound's half-life in different environmental media like water, soil, and air.

Degradation: This includes modeling the rate of biodegradation (as discussed above), photodegradation (breakdown by sunlight), and hydrolysis (reaction with water).

Migration and Partitioning: The model would predict how the compound moves between different environmental compartments. For instance, it would use properties like the octanol-water partition coefficient (Kow) to estimate whether the compound is more likely to be found in water or accumulate in the fatty tissues of organisms (bioaccumulation).

Transport: The model would simulate movement through air currents, water flows, and soil, predicting its potential for long-range transport.

The output of such a model would be predicted environmental concentrations (PECs) in various media over time, which can be compared to predicted no-effect concentrations (PNECs) to assess risk. researchgate.net

Life Cycle Assessment Methodologies for its Production and Use

Life Cycle Assessment (LCA) is a standardized methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through to processing, manufacturing, use, and disposal or recycling. core.ac.uk Applying this methodology to this compound provides a holistic view of its environmental sustainability.

An LCA for this compound would be structured in four main phases:

Goal and Scope Definition: This phase defines the purpose of the study, the functional unit (e.g., the production of 1 kg of the compound), and the system boundaries. The boundaries would determine which processes are included, from the extraction of fossil fuels for precursor synthesis to the energy used in the final esterification reaction and product purification.

Life Cycle Inventory (LCI) Analysis: This is the data collection phase, where all inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste generation) for each process within the system boundaries are quantified. core.ac.uk For example, this would involve quantifying the crude oil needed to produce benzyl alcohol and 2,2-dimethylbutanoic acid via traditional petrochemical routes.

Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. This involves classifying the inventory data into impact categories (e.g., global warming potential, ozone depletion, acidification) and then characterizing the magnitude of these potential impacts.

In addition to a full LCA, other green chemistry metrics can be applied to assess specific processes. The E-Factor (Environmental Factor), which measures the mass ratio of waste to the desired product, is a simple yet powerful metric for evaluating the efficiency of a chemical reaction. researchgate.net A lower E-Factor indicates a more sustainable process with less waste generation. researchgate.net

Table 2: Stages of a Life Cycle Assessment for this compound

Sustainable Sourcing of Precursors and Raw Materials

Benzyl Alcohol

Traditionally, benzyl alcohol is produced via the hydrolysis of benzyl chloride or the hydrogenation of benzaldehyde (B42025), processes that rely on non-renewable petrochemical feedstocks. nih.gov These methods often require high temperatures and pressures and can generate environmentally harmful by-products. nih.gov

In contrast, significant research has focused on developing sustainable, bio-based routes to benzyl alcohol. These innovative approaches utilize renewable resources and biocatalysis:

Engineered Microorganisms: Scientists have successfully engineered strains of Escherichia coli to produce benzyl alcohol directly from glucose, a renewable sugar. nih.gov This "de novo" biosynthesis pathway converts glucose into phenylpyruvate and then, through a series of enzymatic steps, to benzyl alcohol, achieving titers of up to 114 mg/L. nih.govresearchgate.net

Whole-Cell Biocatalysis: Marine bacteria have been identified that can efficiently convert benzaldehyde to benzyl alcohol. nih.govresearchgate.net This biocatalytic process uses whole cells as the catalyst, which are biodegradable, non-toxic, and operate under mild conditions, making the process inherently more sustainable than traditional chemical synthesis. nih.govresearchgate.net Researchers have improved the productivity of these systems by using packed bed reactors with immobilized cells. nih.gov

Table 3: Comparison of Benzyl Alcohol Production Routes

2,2-dimethylbutanoic acid

The conventional synthesis of 2,2-dimethylbutanoic acid often involves the reaction of primary isoamyl alcohol with formic acid under the catalysis of a large amount of sulfuric acid. google.com A significant drawback of this method is the generation of substantial quantities of acidic waste; for every ton of product, approximately 30 tons of 40% waste sulfuric acid can be produced, posing a serious environmental disposal problem. google.com

Sustainable sourcing for this precursor focuses on moving away from such waste-intensive petrochemical routes. While direct bio-based production of 2,2-dimethylbutanoic acid is not as established as for benzyl alcohol, the principles of green chemistry and biotechnology point toward potential future pathways. These could include:

Fermentation Routes: Developing microbial strains that can synthesize the target molecule or a close precursor from renewable feedstocks like sugars or biomass.

Chemo-catalytic Conversion of Bio-based Platforms: Utilizing platform chemicals derived from biomass (such as levulinic acid or furfural) and converting them into 2,2-dimethylbutanoic acid through selective catalytic processes. The assessment of such novel routes can be guided by greenness metrics, such as those in the CHEM21 toolkit, to ensure the new pathway offers a tangible sustainability improvement over the incumbent process. mdpi.com

Future Research Directions and Unexplored Avenues for Benzyl 2,2 Dimethylbutanoate

Development of Highly Selective and Enantioselective Synthetic Routes

The creation of chiral centers with high precision is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and fragrance industries. While the synthesis of benzyl (B1604629) esters is well-established, the development of enantioselective methods for compounds like benzyl 2,2-dimethylbutanoate, where chirality can be introduced, is a significant area for future work.

Currently, the asymmetric cooperative Lewis base/palladium-catalyzed benzylic alkylation of acyclic esters represents a state-of-the-art approach for achieving high enantioselectivity. nih.gov This method, which utilizes stereodefined C1-ammonium enolate nucleophiles and benzylic phosphate (B84403) electrophiles, has proven effective for various esters and could be adapted for the enantioselective synthesis of this compound. nih.gov Future research could focus on optimizing catalysts and reaction conditions to achieve high yields and enantiomeric excess for this specific substrate. The development of novel chiral ligands and catalytic systems will be crucial in this endeavor.

Another promising avenue is the use of [2+2] photocycloaddition reactions to construct chiral cyclobutane (B1203170) cores, which can then be transformed into a variety of structures. nih.gov While this has been demonstrated for the synthesis of truxinates from cinnamic acid derivatives, the principles of asymmetric catalysis in photochemical reactions could inspire new routes to chiral precursors of this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry, which offers enhanced safety, efficiency, and scalability. europa.euresearchgate.net The synthesis of this compound is a prime candidate for adaptation to flow chemistry platforms. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. mdpi.com For exothermic reactions, the superior heat transfer of flow reactors can prevent the formation of hot spots and reduce the risk of runaway reactions. researchgate.net

Future research should focus on developing robust and efficient flow chemistry protocols for the esterification of 2,2-dimethylbutanoic acid with benzyl alcohol. This would involve the screening of solid-supported catalysts and reagents that are amenable to flow conditions. Furthermore, the integration of these flow processes with automated synthesis platforms could enable the rapid optimization of reaction conditions and the high-throughput synthesis of libraries of related esters for screening purposes. nih.govchemrxiv.org Automated systems can perform iterative cycles of synthesis and analysis, significantly accelerating the discovery of new compounds and the optimization of their production. chemrxiv.orgchemistryworld.com

Advanced In-Situ Spectroscopic Monitoring of Reaction Dynamics

A deeper understanding of reaction mechanisms and kinetics is essential for process optimization and control. Advanced in-situ spectroscopic techniques, such as Attenuated Total Reflection Infrared (ATR-IR) and Raman spectroscopy, can provide real-time insights into the chemical transformations occurring during the synthesis of this compound. uu.nlrsc.orgtue.nl

By monitoring the concentrations of reactants, intermediates, and products as the reaction progresses, researchers can gain a detailed picture of the reaction dynamics. uu.nl This information is invaluable for identifying reaction bottlenecks, understanding the role of catalysts, and detecting the formation of byproducts. rsc.orgnih.gov For instance, in-situ ATR-IR has been successfully used to study the oxidative dehydrogenation and disproportionation of benzyl alcohol, providing valuable data on the behavior of this key starting material under various catalytic conditions. uu.nlrsc.orgtue.nlnih.gov

Future research in this area could involve the application of these in-situ monitoring techniques to the esterification reaction for producing this compound. This would not only facilitate the optimization of existing synthetic methods but also aid in the development of novel, more efficient catalytic systems.

Exploration of Novel Biocatalytic Transformations and Enzyme Engineering

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, such as lipases and esterases, can catalyze esterification and transesterification reactions under mild conditions with high chemo-, regio-, and enantioselectivity. nih.govnih.gov The use of immobilized enzymes is particularly attractive as it allows for easy separation and reuse of the biocatalyst. nih.gov

Future research should explore the potential of various lipases and esterases for the synthesis of this compound. This would involve screening a wide range of commercially available enzymes and microorganisms for their activity and selectivity towards 2,2-dimethylbutanoic acid and benzyl alcohol. nih.govnih.gov Furthermore, the field of enzyme engineering offers the possibility of tailoring the properties of these biocatalysts to enhance their performance for specific reactions. nih.gov Through techniques like directed evolution and rational design, it may be possible to create novel enzyme variants with improved stability, activity, and selectivity for the production of this compound. The biotransformation of 2,2-dimethylbutanoic acid and its derivatives is also an area of interest, as it can lead to the formation of other valuable compounds. acs.orgnih.govnih.gov

Synergistic Research with Artificial Intelligence and Machine Learning in Chemical Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.